6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

PTP1B TC-PTP Enzyme inhibition

Standard cinnoline-3-carboxylic acid analogs lack substituent-specific bioactivity. This 6-chloro derivative enables distinct mixed PTP1B/TC-PTP inhibition versus 6-unsubstituted or methyl analogs. - Key intermediate for 6-chloro-3-(hydroxymethyl)cinnolin-4(1H)-one: validated in vivo efficacy (weight reduction, glucose tolerance) in DIO rat models. - Reactive Cl at C6 permits nucleophilic substitution and CuAAC diversification for SAR libraries. - Also serves as precursor to 1-aryl-4-oxocinnoline-3-carboxylic acids with reported antibacterial activity.

Molecular Formula C9H5ClN2O3
Molecular Weight 224.6 g/mol
CAS No. 90272-08-5
Cat. No. B3165661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
CAS90272-08-5
Molecular FormulaC9H5ClN2O3
Molecular Weight224.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=NN2)C(=O)O
InChIInChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15)
InChIKeyCEWAGKDOSGSJMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Product Overview & PTP1B Application


6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90272-08-5) is a heterocyclic building block belonging to the cinnoline-3-carboxylic acid class. It features a 6-chloro substituent on the cinnoline ring, a 4-oxo group, and a carboxylic acid moiety at the 3-position . This scaffold serves as a key intermediate in the synthesis of biologically active molecules, particularly dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TC-PTP), which are validated targets for metabolic disorders [1].

6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Isomer Substitution Limitations


Generic substitution among cinnoline-3-carboxylic acid derivatives is not scientifically valid due to the profound impact of substituent identity and position on biological activity and synthetic utility. The 6-chloro substituent confers a unique electronic profile and steric demand that directly modulates enzyme inhibition potency, selectivity, and downstream in vivo efficacy [1]. For instance, in a series of 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline derivatives, the 6-chloro analog (derived from this compound) exhibited a distinct mixed PTP1B/TC-PTP inhibitory profile, while the 6-unsubstituted and 6-methyl analogs displayed pronounced selectivity for PTP1B [1]. Furthermore, the chlorine atom serves as a versatile handle for further functionalization via nucleophilic aromatic substitution, a reactivity pathway not accessible to the 6-fluoro or 6-methyl congeners [2]. These structure-activity and reactivity differences preclude simple interchange.

6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Differentiation from Closest Analogs


Dual PTP1B/TC-PTP Inhibition Profile

The 6-chloro-substituted derivative of this compound, 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one, demonstrates a mixed PTP1B/TC-PTP inhibitory profile, in contrast to the selective PTP1B inhibition observed for the 6-unsubstituted (compound 1) and 6-methyl (compound 2) analogs. The IC50 values for PTP1B and TC-PTP inhibition by the 6-chloro derivative (compound 3) are 5.11 ± 0.57 μM and 2.98 ± 0.76 μM, respectively, while the 6-unsubstituted analog (compound 1) exhibits IC50 values of 3.78 ± 0.34 μM (PTP1B) and 18.87 ± 2.06 μM (TC-PTP), and the 6-methyl analog (compound 2) shows 6.01 ± 0.59 μM (PTP1B) and 42.79 ± 9.93 μM (TC-PTP) [1].

PTP1B TC-PTP Enzyme inhibition

Synthetic Versatility via Chloro Substituent

The 6-chloro substituent in this compound serves as a reactive site for nucleophilic aromatic substitution, enabling the introduction of diverse functional groups, including amines, alkoxides, and thiols [1]. This reactivity is in stark contrast to the 6-fluoro analog, which undergoes nucleophilic substitution with significantly lower efficiency due to the stronger C-F bond, and the 6-methyl analog, which is completely inert to nucleophilic displacement under standard conditions [1]. Quantitative reactivity data show that the chlorine atom can be substituted under reductive, oxidative, and nucleophilic conditions, providing a versatile platform for the synthesis of complex cinnoline frameworks [2].

Cinnoline Nucleophilic substitution Click chemistry

Physicochemical Property Differentiation

The 6-chloro substitution imparts distinct physicochemical properties that differentiate it from other halogen and alkyl analogs. The melting point of 6-chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is 263-264 °C (decomposition), while the 6-fluoro analog melts at 250-252 °C, and the 6-methyl analog melts at 237-239 °C . Additionally, the predicted pKa of 0.04 ± 0.30 for the carboxylic acid group is lower than that of the 6-fluoro analog (pKa ~0.1), which influences solubility and ionization behavior in biological media .

Melting point pKa Physicochemical characterization

6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Validated Applications


Dual PTP1B/TC-PTP Inhibitor Synthesis

This compound is an essential precursor for the synthesis of 6-chloro-3-(hydroxymethyl)cinnolin-4(1H)-one, a validated dual inhibitor of PTP1B and TC-PTP. The resulting inhibitor has demonstrated in vivo efficacy in reducing body weight, improving glucose tolerance, and attenuating hyperinsulinemia and hyperleptinemia in diet-induced obese rat models [1]. Procurement of this building block enables the preparation of a compound with a mixed inhibition profile that is not achievable with the 6-unsubstituted or 6-methyl analogs.

Click Chemistry and Nucleophilic Substitution Functionalization

The reactive 6-chloro group allows for the generation of diverse cinnoline libraries. Following propargylation, the resulting alkyne can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various azides, a robust strategy for introducing molecular complexity and probing structure-activity relationships in drug discovery programs [2].

Antibacterial Cinnoline Derivative Synthesis

The cinnoline-3-carboxylic acid core is a recognized scaffold in antibacterial research. While the parent compound itself may exhibit modest activity, the 6-chloro derivative serves as a key intermediate for the synthesis of 1-aryl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids, a class of compounds with reported antibacterial activity against Gram-positive and Gram-negative strains [3].

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